molecular formula C21H16N2O2 B14756352 Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl CAS No. 1729-09-5

Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl

Cat. No.: B14756352
CAS No.: 1729-09-5
M. Wt: 328.4 g/mol
InChI Key: OMYGAPPRUMNOIK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-triphenylimidazole derivatives typically involves the reaction between benzoin, benzaldehyde, and ammonia. For instance, benzoin (5 g, 0.023 M) is reacted with benzaldehyde (5 mL, 0.05 mol) in the presence of ammonia and refluxed for 4 hours. The resulting mixture is then cooled and filtered to obtain 2,4,5-triphenylimidazole .

Industrial Production Methods: While specific industrial production methods for hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl undergoes various chemical reactions, including:

    Oxidation: The hydroperoxide group can participate in oxidation reactions, forming corresponding oxides.

    Reduction: Reduction of the hydroperoxide group can yield alcohols or other reduced forms.

    Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl involves its interaction with molecular targets such as proteins and enzymes. The hydroperoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the imidazole ring can interact with various biological targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other imidazole derivatives that may not possess such functional groups.

Properties

CAS No.

1729-09-5

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-hydroperoxy-2,4,5-triphenylimidazole

InChI

InChI=1S/C21H16N2O2/c24-25-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)22-20(23-21)17-12-6-2-7-13-17/h1-15,24H

InChI Key

OMYGAPPRUMNOIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)OO)C4=CC=CC=C4

Origin of Product

United States

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